4-Amino-3,5-dimethylbenzonitrile

描述

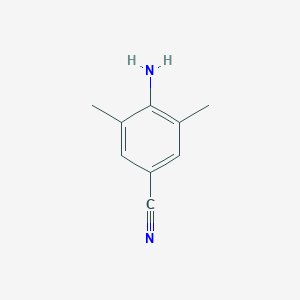

4-Amino-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H10N2 It is characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to a benzene ring, along with a nitrile group (-C≡N)

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dimethylbenzonitrile typically involves the nitration of 3,5-dimethylbenzonitrile followed by reduction. The nitration process introduces a nitro group (-NO2) into the benzene ring, which is subsequently reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

化学反应分析

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

Mechanistic Insight :

- Protonation of the amino group facilitates electron withdrawal, making it susceptible to oxidation.

- Steric hindrance from methyl groups slows reaction kinetics compared to unsubstituted analogs .

Reduction Reactions

The nitrile group (-C≡N) is selectively reduced to primary amines:

Critical Parameters :

- LiAlH₄ reduction generates NH₃ as a byproduct, necessitating gas scrubbing.

- Pd-C catalysts show no deactivation despite methyl substituents .

Nucleophilic Substitution

The amino group participates in alkylation/acylation:

Steric Effects :

- Dimethyl groups at positions 3 and 5 limit accessibility to bulkier electrophiles (e.g., tert-butyl bromide) .

Coordination Chemistry

Acts as a ligand in metal complexes via NH₂ and CN groups:

| Metal Salt | Complex Formed | Application | Key Findings | Citations |

|---|---|---|---|---|

| Cu(NO₃)₂ | [Cu(L)₂(NO₃)₂] | Catalysis in C–N coupling | Square-planar geometry | |

| FeCl₃ | [Fe(L)₃]Cl₃ | Magnetic materials research | High-spin Fe(III) centers |

Spectroscopic Data :

- IR: ν(C≡N) shifts from 2205 cm⁻¹ (free) to 2170–2190 cm⁻¹ (coordinated) .

- XRD: N–Cu bond lengths = 1.97–2.02 Å .

Pharmaceutical Intermediate

Critical in synthesizing HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs):

| Role in Synthesis | Target Compound | Reaction Steps | Yield | Citations |

|---|---|---|---|---|

| Coupling agent | Etravirine | Buchwald-Hartwig amination | 65% | |

| Precursor for bicyclic cores | Bifunctional NNRTIs | Palladium-catalyzed cyclization | 73% |

Process Optimization :

- Ammonolysis at 80°C in THF achieves 95% conversion to etravirine intermediates .

- Residual Pd levels < 10 ppm meet pharmaceutical standards .

Photophysical Behavior

Twisting of the amino group influences excited-state dynamics:

| State | Geometry Change | Effect on Fluorescence | Citations |

|---|---|---|---|

| S₀ (ground) | Pyramidal NH₂ | Weak emission at 350 nm | |

| S₁ (excited) | Planar NH₂ (partial) | Internal conversion dominates |

Computational Support :

科学研究应用

Pharmaceutical Industry

4-Amino-3,5-dimethylbenzonitrile serves as a key intermediate in the synthesis of new pharmaceuticals. Its unique structure allows it to participate in various chemical reactions essential for drug development. For instance:

- Drug Development: The compound's amino group can be involved in biological processes, making it a candidate for developing therapeutic agents targeting specific biological pathways .

- Biological Activity Studies: Preliminary studies suggest that this compound may exhibit interesting biological activities, warranting further investigation into its pharmacological properties.

Organic Synthesis

The presence of both amino and nitrile groups allows for diverse synthetic applications:

- Intermediate for Complex Molecules: It can be transformed into more complex structures through various chemical reactions, such as nucleophilic substitutions and coupling reactions .

- Synthesis of Analogous Compounds: Structural analogs of this compound have been explored for their potential biological activities, indicating the compound's versatility.

Case Study 1: Synthesis of Porphyrin Derivatives

A study investigated the use of this compound in synthesizing tetrakis(4-cyano-2,6-dimethylphenyl)porphyrin through boron trifluoride/ethanol-catalyzed reactions. The regioselectivity of the reaction was influenced by the concentration of ethanol used . This highlights the compound's role as a valuable intermediate in complex organic synthesis.

Research has shown that compounds structurally similar to this compound exhibit notable interactions with biological systems. For example, studies on related aminobenzonitriles have demonstrated potential anti-cancer properties and other therapeutic effects . This suggests that further exploration of this compound could yield significant findings in drug discovery.

作用机制

The mechanism of action of 4-Amino-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

相似化合物的比较

4-Aminobenzonitrile: Lacks the methyl groups, resulting in different chemical properties and reactivity.

3,5-Dimethylbenzonitrile:

4-Dimethylaminobenzonitrile: Contains a dimethylamino group instead of an amino group, leading to different electronic and steric effects.

Uniqueness: 4-Amino-3,5-dimethylbenzonitrile is unique due to the presence of both amino and nitrile groups along with two methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

生物活性

4-Amino-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol. It features a benzene ring substituted with both an amino group and a nitrile group, which endows it with potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

This compound is characterized by its high solubility in organic solvents and moderate polarity, indicated by log P values ranging from 1.44 to 2.01, suggesting good membrane permeability. The presence of both amine and nitrile functional groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Antiviral Activity

This compound has been utilized as a precursor in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. In one study, derivatives synthesized from this compound exhibited low nanomolar activity against wild-type and resistant strains of HIV-1 . This highlights the compound's potential role in developing antiviral therapies.

Drug Metabolism

Studies indicate that this compound interacts with various biological systems, particularly regarding drug metabolism. It has been noted for its role as a CYP enzyme inhibitor , which can influence the metabolism of co-administered drugs . This interaction underscores the importance of further research into its pharmacokinetic properties.

Synthesis and Derivatives

The synthesis of this compound typically involves the nitration of 3,5-dimethylaniline followed by reduction and amination processes . The compound serves as a precursor for creating various derivatives that enhance biological activity or modify pharmacological profiles.

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Amino-2-methylbenzonitrile | C₉H₁₀N₂ | 0.97 |

| 4-Amino-3-methylbenzonitrile | C₈H₉N₂ | 0.95 |

| 4-(Dimethylamino)benzonitrile | C₉H₁₂N₂ | 0.94 |

| 4-Aminobenzonitrile | C₇H₈N₂ | 0.94 |

| 3-Amino-4-methylbenzonitrile | C₉H₁₀N₂ | 0.94 |

This table illustrates the structural similarities between various compounds and emphasizes the unique arrangement of methyl groups in this compound that may contribute to its distinct biological activities .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to or derived from this compound:

- Anticonvulsant Studies : Compounds derived from similar structures have shown significant anticonvulsant effects in animal models, indicating potential therapeutic applications for seizure disorders .

- Antiviral Research : The use of this compound in synthesizing NNRTIs has led to promising results against HIV strains resistant to other therapies .

- Drug Interaction Studies : Its role as a CYP enzyme inhibitor suggests that it could affect the metabolism of other drugs, warranting further investigation into its safety and efficacy in polypharmacy contexts .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-3,5-dimethylbenzonitrile, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis of this compound (CAS 74896-24-5) can be adapted from protocols for structurally similar benzonitrile derivatives. A common approach involves:

- Nucleophilic substitution : Reacting halogenated precursors (e.g., 3,5-dimethyl-4-nitrobenzonitrile) with ammonia under reducing conditions.

- Catalytic reduction : Using hydrogen gas with palladium on carbon (Pd/C) to reduce nitro groups to amines .

- Optimization : Refluxing in ethanol with glacial acetic acid as a catalyst (4 hours, ~70°C) improves yield and purity .

Key Considerations : Control reaction pH to avoid side reactions (e.g., over-reduction or nitrile hydrolysis).

Q. How is this compound characterized to confirm its molecular structure?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : -NMR (δ 2.2 ppm for methyl groups, δ 6.8 ppm for aromatic protons) and -NMR (δ 118 ppm for nitrile carbon) confirm substituent positions .

- Mass Spectrometry : ESI-MS (m/z 146.19 [M+H]) validates molecular weight .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311++G(d,p) basis sets for accuracy .

- Charge Distribution : Mulliken population analysis reveals electron-rich regions (e.g., amino group) prone to electrophilic attack .

- Reactivity Insights : Simulate reaction pathways (e.g., nitrile group stability under acidic conditions) to guide experimental design .

Q. How can researchers resolve discrepancies in reported biological activities of derivatives of this compound?

- Methodological Answer :

- Comparative Assays : Standardize bioactivity tests (e.g., enzyme inhibition IC) across labs. For example, derivatives with electron-withdrawing substituents may show enhanced binding to cytochrome P450 enzymes .

- Structural Modifications : Introduce halogens (Cl, F) at the 3,5-positions to study steric/electronic effects on activity .

- Data Validation : Cross-reference experimental results with computational predictions (e.g., docking studies) to identify outliers .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer :

- Reaction Optimization :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to separate amines from unreacted nitro precursors .

Q. How does steric hindrance from the 3,5-dimethyl groups influence the reactivity of this compound in coupling reactions?

- Methodological Answer :

- Steric Effects : The methyl groups at positions 3 and 5 hinder access to the amino group, reducing efficiency in Buchwald-Hartwig couplings. Use bulky ligands (e.g., XPhos) to stabilize palladium catalysts .

- Alternative Routes : Employ Ullmann coupling with copper iodide (CuI) and 1,10-phenanthroline in DMF at 120°C for aryl-amine bond formation .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen (heating rate: 10°C/min) to measure decomposition onset temperature. Compare results with literature values .

- Controlled Replicates : Repeat stability tests in different solvents (e.g., DMSO vs. water) to identify environmental impacts on degradation .

- Mechanistic Study : Use DFT to model decomposition pathways (e.g., nitrile → amide conversion) and validate experimentally .

Q. Applications in Drug Development

Q. What methodologies are effective for evaluating this compound as a pharmacophore in kinase inhibitors?

- Methodological Answer :

- In Silico Screening : Dock the compound into kinase ATP-binding pockets (e.g., EGFR, BRAF) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .

- In Vitro Assays : Test inhibition against recombinant kinases (IC determination via fluorescence polarization) .

- SAR Studies : Modify the benzonitrile scaffold with sulfonamide or urea groups to enhance selectivity .

属性

IUPAC Name |

4-amino-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCKMHTQMYUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299252 | |

| Record name | 4-amino-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74896-24-5 | |

| Record name | 4-Amino-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74896-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 128902 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074896245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 74896-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,5-dimethyl-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。